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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920 Get Quote

BAY1125976: A Technical Guide for Researchers
An In-depth Examination of the Allosteric AKT1/2 Inhibitor

This technical guide provides a comprehensive overview of BAY1125976, a potent and

selective allosteric inhibitor of AKT1 and AKT2 kinases. This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential and experimental application of this compound.

Chemical and Supplier Information
Chemical Abstract Service (CAS) Number: 1402608-02-9

Table 1: Supplier Information

Supplier Website

MedKoo Biosciences --INVALID-LINK--

InvivoChem --INVALID-LINK--

Selleck Chemicals --INVALID-LINK--

MedChemExpress --INVALID-LINK--

TargetMol --INVALID-LINK--
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Mechanism of Action and Signaling Pathway
BAY1125976 is an orally bioavailable, small-molecule inhibitor that selectively targets the

serine/threonine protein kinase AKT isoforms 1 and 2.[1] It functions as an allosteric inhibitor,

binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of full-length

AKT1 and AKT2.[2] This binding locks the kinase in an inactive conformation, preventing its

membrane localization and subsequent activation.[3]

The primary signaling cascade affected by BAY1125976 is the PI3K/AKT/mTOR pathway,

which is frequently hyperactivated in various human cancers and plays a crucial role in cell

proliferation, survival, and migration.[1][4] By inhibiting AKT1/2, BAY1125976 effectively

downregulates this pathway, leading to the inhibition of tumor cell growth and induction of

apoptosis in cancer cells with activated AKT signaling.[1][5]
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Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of

BAY1125976.

Quantitative Data
In Vitro Potency and Selectivity
BAY1125976 demonstrates high potency against AKT1 and AKT2, with significantly lower

activity against AKT3.[6]

Table 2: In Vitro Kinase Inhibitory Activity

Target IC50 (10 µM ATP) IC50 (2 mM ATP)

AKT1 5.2 nM 44 nM

AKT2 18 nM 36 nM

AKT3 427 nM Not Reported

Data sourced from Selleck

Chemicals.[6]

Cellular Activity
The compound effectively inhibits the phosphorylation of AKT and its downstream targets in

various cancer cell lines.[6]

Table 3: Cellular IC50 Values for Inhibition of Phosphorylation
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Cell Line Target Phosphorylation IC50

KU-19-19 (Bladder Cancer) AKT1-S473 35 nM

KU-19-19 (Bladder Cancer) 4EBP1-T70 100 nM

LAPC-4 (Prostate Cancer) AKT1-S473 0.8 nM

LAPC-4 (Prostate Cancer) AKT1-T308 5.6 nM

LAPC-4 (Prostate Cancer) 4EBP1-T70 35 nM

LAPC-4 (Prostate Cancer) PRAS40-T246 ~141 nM

Data sourced from Selleck

Chemicals.[6]

In Vivo Antitumor Efficacy
BAY1125976 has shown significant dose-dependent antitumor activity in various xenograft

models.[6]

Table 4: In Vivo Efficacy in Xenograft Models

Xenograft Model Dosing T/Cvolume Ratio*

KPL-4 (Breast Cancer) 25 mg/kg, p.o., daily 0.14

KPL-4 (Breast Cancer) 50 mg/kg, p.o., daily 0.08

MCF7 (Breast Cancer) 25 mg/kg, p.o., daily 0.25

MCF7 (Breast Cancer) 50 mg/kg, p.o., daily 0.25

T/Cvolume ratio: Treatment

group tumor volume / Control

group tumor volume. A lower

ratio indicates higher efficacy.

Data sourced from Selleck

Chemicals.[6]
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Experimental Protocols
The following are summaries of methodologies cited in the literature for key experiments

involving BAY1125976. For complete details, please refer to the original publications.

In Vitro Kinase Assay (Summary)
Objective: To determine the potency and selectivity of BAY1125976 against AKT isoforms.

Methodology: A common method is the TR-FRET (Time-Resolved Fluorescence Resonance

Energy Transfer) assay.[7] This involves incubating the full-length AKT enzyme with a

substrate peptide, ATP, and varying concentrations of BAY1125976. The extent of substrate

phosphorylation is then quantified using fluorescently labeled antibodies, and IC50 values

are calculated.[7]

Cellular Western Blot Analysis (Summary)
Objective: To assess the inhibition of AKT signaling in cancer cell lines.

Methodology: Cancer cell lines (e.g., KPL-4, LAPC-4) are treated with a dose range of

BAY1125976 for a specified time.[6] Cells are then lysed, and protein concentrations are

determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a

membrane, and probed with primary antibodies specific for phosphorylated and total AKT,

PRAS40, S6K, and other downstream targets.[4] Secondary antibodies conjugated to a

detection enzyme are used for visualization.

In Vivo Xenograft Studies (Summary)
Objective: To evaluate the antitumor efficacy of BAY1125976 in a living organism.

Methodology: Human cancer cells (e.g., KPL-4, MCF7) are subcutaneously injected into

immunocompromised mice (e.g., nude or SCID mice).[2][6] Once tumors reach a specified

volume, mice are randomized into vehicle control and treatment groups. BAY1125976 is

administered orally at various doses and schedules. Tumor volume and body weight are

measured regularly. At the end of the study, tumors may be excised for pharmacodynamic

analysis (e.g., Western blot).[2][6] All animal experiments should be conducted in

accordance with relevant ethical guidelines and regulations.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY1125976_v1.pdf
https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://www.selleckchem.com/products/bay1125976.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966663/
https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27699769/
https://www.selleckchem.com/products/bay1125976.html
https://www.benchchem.com/product/b605920?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27699769/
https://www.selleckchem.com/products/bay1125976.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489722/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell
Culture

Subcutaneous Injection
into Immunocompromised Mice

Tumor Growth
Monitoring

Randomization into
Treatment Groups

Oral Administration of
BAY1125976 or Vehicle

Regular Measurement of
Tumor Volume & Body Weight

End of Study

Tumor Excision for
Pharmacodynamic Analysis

Data Analysis
(e.g., T/C Ratio)

Click to download full resolution via product page

Figure 2. General experimental workflow for in vivo xenograft studies.

Conclusion
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BAY1125976 is a highly potent and selective allosteric inhibitor of AKT1/2 with demonstrated

preclinical activity in a variety of cancer models, particularly those with a hyperactivated

PI3K/AKT/mTOR pathway.[2][9] Its mechanism of action and significant in vitro and in vivo

efficacy make it a valuable tool for cancer research and a promising candidate for clinical

development.[2] This guide provides foundational information to aid researchers in designing

and interpreting experiments with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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